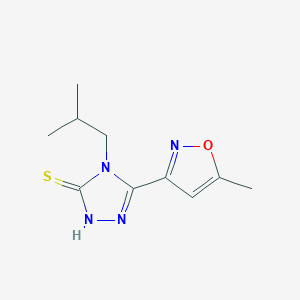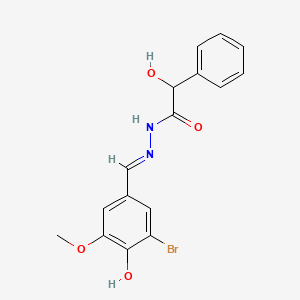
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol, also known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a thiol compound that contains a triazole ring and an isoxazole ring. It has been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mechanism of Action
The mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, RNA synthesis, and protein synthesis. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and carbohydrates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, this compound has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of experimental settings. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antibiotics based on the structure of this compound. Another area of interest is the development of new anticancer therapies based on the mechanism of action of this compound. Additionally, this compound has shown potential for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its biological activity.
Synthesis Methods
The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to yield the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the product, making it more accessible for scientific research.
Scientific Research Applications
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)5-14-9(11-12-10(14)16)8-4-7(3)15-13-8/h4,6H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJHRGJQVMBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=S)N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-methyl-1H-imidazol-2-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperazine-1-carboxamide](/img/structure/B5985321.png)
![1-phenyloctahydropyrrolo[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5985323.png)
![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5985331.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![N,N-dimethyl-4-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5985344.png)

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)

![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)
